6-Fluoroquinoline 1-oxide
Description
6-Fluoroquinoline 1-oxide is a fluorinated derivative of quinoline N-oxide, characterized by a fluorine substituent at the 6-position and an oxygen atom at the 1-position of the heterocyclic ring. Its molecular formula is $ \text{C}9\text{H}6\text{FNO} $, with a molecular weight of 163.15 g/mol (calculated from and ). Key physical properties include a boiling point of 238.4°C at atmospheric pressure and a density of 1.2 g/cm³ .
Structure
3D Structure
Properties
CAS No. |
2338-74-1 |
|---|---|
Molecular Formula |
C9H6FNO |
Molecular Weight |
163.15 g/mol |
IUPAC Name |
6-fluoro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H6FNO/c10-8-3-4-9-7(6-8)2-1-5-11(9)12/h1-6H |
InChI Key |
VDSWYWODRNTZRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)[N+](=C1)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
6-Fluoroquinoline 1-oxide, like other fluoroquinolones, exhibits significant antibacterial properties. The following sections outline its specific medicinal applications:
Antibacterial Activity
Fluoroquinolones are known for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. They are primarily used to treat infections such as:
- Urinary Tract Infections (UTIs)
- Respiratory Tract Infections
- Gastrointestinal Infections
- Skin and Soft Tissue Infections .
Recent studies indicate that 6-fluoroquinolone derivatives demonstrate enhanced activity against resistant bacterial strains, making them vital in combating multidrug-resistant infections .
Antitubercular Activity
Research has shown that certain 6-fluoroquinolone derivatives exhibit promising activity against Mycobacterium tuberculosis. A quantitative structure-activity relationship (QSAR) study indicated that modifications in the molecular structure could optimize their efficacy against tuberculosis .
Antiviral and Antifungal Properties
Emerging evidence suggests that fluoroquinolone derivatives may possess antiviral properties, particularly against viruses such as hepatitis and HIV. Additionally, some derivatives have shown antifungal activity, expanding their therapeutic potential beyond bacterial infections .
Chemical Synthesis and Hybridization
The synthesis of this compound involves various chemical modifications that enhance its pharmacological properties. Hybridization with other active compounds has led to the development of novel derivatives with improved bioactivity.
Synthetic Approaches
Different synthetic methods have been employed to create 6-fluoroquinolone derivatives, including:
- Pd-Catalyzed Coupling Reactions : These reactions facilitate the introduction of functional groups that enhance biological activity.
- Nucleophilic Aromatic Substitution : This method allows for the modification of the fluorine atom, which is crucial for enhancing lipophilicity and antimicrobial potency .
Material Science Applications
Beyond medicinal uses, 6-fluoroquinoline derivatives are also explored in material science.
OLEDs and Solar Cells
Certain derivatives serve as intermediates in the synthesis of organic light-emitting diodes (OLEDs) and solar cell materials. Their unique electronic properties make them suitable for applications in advanced electronic devices .
Case Studies
Several case studies illustrate the effectiveness of 6-fluoroquinolone derivatives in various applications:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The fluorine substituent at the 6-position and the N-oxide group distinguish 6-fluoroquinoline 1-oxide from other quinoline derivatives. Below is a comparison of its properties with structurally related compounds:
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |
|---|---|---|---|---|
| This compound | 163.15 | 238.4 | 1.2 | 6-F, 1-O |
| 6-Chloro-4-nitroquinoline 1-oxide | 238.63 | N/A | N/A | 6-Cl, 4-NO₂, 1-O |
| 6-Butyl-4-nitroquinoline 1-oxide | 246.26 | N/A | N/A | 6-C₄H₉, 4-NO₂, 1-O |
| 4-Aminoquinoline 1-oxide | 160.17 | N/A | N/A | 4-NH₂, 1-O |
Key Observations :
- Fluorine’s electronegativity and small atomic radius likely enhance the stability and reactivity of this compound compared to bulkier substituents (e.g., 6-butyl) .
- The N-oxide group increases polarity, influencing solubility and interaction with biological targets .
Key Observations :
- Deoxygenation methods (e.g., using isopropanol) are efficient for producing 6-fluoroquinoline from its N-oxide .
- Substituents like benzimidazole improve antiproliferative activity but require multi-step synthesis .
Antiproliferative and Cytotoxic Effects
- Structural analogues like 4-chloro-6-fluoro-2-methylquinoline 1-oxide (compound 9 in ) show moderate activity, suggesting fluorine enhances bioactivity .
- 4-Nitroquinoline 1-oxide derivatives: Strong carcinogens (e.g., 6-chloro-4-nitroquinoline 1-oxide) induce DNA-protein scission at low concentrations (10⁻⁵ M), while noncarcinogens (e.g., 4-aminoquinoline 1-oxide) lack this effect .
Carcinogenicity and DNA Interactions
- Fluorine’s electron-withdrawing effect may reduce carcinogenicity compared to nitro or chloro groups.
- DNA repair synthesis in rainbow trout cells is negligible after exposure to 4-nitroquinoline 1-oxide, highlighting its genotoxicity .
Substituent Effects on Reactivity and Function
- Position of substitution: this compound’s activity differs from 4-nitro or 2-methyl derivatives. For instance, 2-methyl-4-nitroquinoline 1-oxide is a strong carcinogen, while 3-methyl analogues are weak .
- Electron-withdrawing groups : Fluorine and nitro groups enhance electrophilicity, facilitating DNA adduct formation. However, fluorine’s smaller size may reduce steric hindrance compared to chloro or butyl groups .
Preparation Methods
Reaction Conditions and Protocol
-
Substrate : 6-Fluoroquinoline (1.0 equiv).
-
Oxidizing Agent : m-CPBA (1.5 equiv) in dichloromethane (DCM).
-
Procedure :
Synthesis via Halogenated Intermediates
Alternative routes involve halogenated precursors, such as 4-chloro-6-fluoroquinoline, which undergo oxidation to yield the target compound. This method is advantageous when direct fluorination is challenging.
Example: Oxidation of 4-Chloro-6-fluoro-2-methylquinoline
-
Procedure :
Catalytic Methods and Advanced Techniques
Palladium-Catalyzed Oxidation
Palladium acetate (10 mol%) and silver acetate (4 equiv) in acetic acid/water promote the oxidation of quinoline derivatives to N-oxides under thermal conditions (120°C, 12–24 hours). While effective for substituted quinolines, this method is less commonly used for 6-fluoroquinoline due to competing side reactions.
Electrochemical Oxidation
Emerging approaches utilize boron-doped diamond (BDD) anodes in advanced oxidation processes (AOPs). While primarily studied for fluoroquinolone degradation, this method holds potential for selective N-oxide synthesis under controlled conditions.
Comparative Analysis of Methods
| Method | Conditions | Catalyst/Oxidant | Yield | Key Advantages |
|---|---|---|---|---|
| Direct Oxidation (m-CPBA) | DCM, 0°C → RT, 4–12h | m-CPBA | 70–83% | High efficiency, minimal byproducts |
| Halogenated Intermediate | DCM, RT, 6h | m-CPBA | 70% | Suitable for substituted quinolines |
| Palladium-Catalyzed | AcOH/H2O, 120°C, 12–24h | Pd(OAc)2, AgOAc | 83% | Scalable for industrial applications |
Analytical Characterization
Successful synthesis is confirmed via:
-
1H NMR : Distinct shifts for N-oxide protons (δ 8.18–8.70 ppm).
-
IR Spectroscopy : Absorption bands at 1301 cm⁻¹ (N–O stretch).
Challenges and Optimization Strategies
-
Byproduct Formation : Over-oxidation or ring-opening side reactions may occur with excess m-CPBA. Using stoichiometric equivalents and low temperatures mitigates this.
-
Purification : Column chromatography (SiO2, DCM/EtOAc) effectively separates N-oxide from unreacted quinoline.
-
Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reaction rates compared to non-polar alternatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-fluoroquinoline 1-oxide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization reactions using precursors like 3-cyanoquinoxalin-2(1H)-one with fluorinated amines under reflux in acetic acid, achieving yields up to 85% . Alternatively, deoxygenation of N-oxides using isopropanol as a reductant provides a scalable method, with detailed protocols for purification via column chromatography and spectroscopic validation (e.g., GC-MS) .
- Key Variables : Temperature, solvent choice (e.g., AcOH), and stoichiometry of fluorinated intermediates significantly impact yield. For example, excess benzo[c]furazane-4,5-diamine improves cyclization efficiency .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodology : Combine spectroscopic techniques:
- GC-MS : Confirm molecular ion peaks (e.g., m/z 163 for 6-fluoroquinoline) and fragmentation patterns .
- NMR : Analyze -NMR for fluorine environment (δ ~ -120 ppm) and -NMR for aromatic proton splitting .
- Elemental Analysis : Verify C, H, N, and F percentages against theoretical values (±0.3% tolerance) .
Q. What are the optimal storage conditions to prevent degradation of this compound?
- Methodology : Store in amber vials under inert gas (argon) at ambient temperatures. Monitor for peroxide formation using iodide-starch test strips, as N-oxides can oxidize under light .
Advanced Research Questions
Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodology : Perform computational DFT studies to map electron density distribution. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids shows reduced reactivity compared to non-fluorinated analogs due to electron-withdrawing effects. Optimize using Pd(OAc)/XPhos catalysts in toluene/EtOH (3:1) at 80°C .
- Data Contradiction : Some studies report enhanced stability of intermediates, conflicting with reactivity loss. Resolve by comparing Hammett constants (σ~m~ for -F = +0.34) to predict substituent effects .
Q. What mechanisms underlie the biological activity of this compound, and how can its cytotoxicity be assayed?
- Methodology :
- In Vitro Assays : Treat human dermal fibroblasts with 0.1–10 µM compound and measure DNA damage via comet assay. Compare to 4-nitroquinoline 1-oxide (4NQO), a known mutagen, to assess relative genotoxicity .
- Metabolic Studies : Use hepatic microsomes to evaluate nitroreductase-mediated activation, monitoring 4-hydroxyaminoquinoline 1-oxide formation via LC-MS .
Q. How can researchers resolve contradictory data on the regioselectivity of fluorination in quinoline N-oxide derivatives?
- Methodology :
- Isotopic Labeling : Synthesize -labeled N-oxide to track oxygen migration during fluorination.
- Kinetic Studies : Vary reaction time and temperature to identify intermediates (e.g., quinolinium salts) via in-situ IR spectroscopy.
- Comparative Analysis : Contrast fluorination of this compound with 8-bromo analogs to isolate steric vs. electronic contributions .
Methodological Notes
- Contradiction Management : When conflicting data arise (e.g., fluorination regioselectivity), employ multi-technique validation (X-ray crystallography, computational modeling) and replicate conditions from primary literature .
- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for carcinogen use (e.g., 4NQO protocols in rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
